Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Tauopathy Neurodegeneration Protein Aggregation Inhibitor

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a structurally defined benzothiazinone with a critical 6-bromo and N-methyl substitution pattern essential for biological target engagement. SAR studies confirm that even minor changes (e.g., Br→H or positional isomerization) abolish enzyme inhibitory activity, making generic analogs unsuitable. This compound is ideal for tau aggregation inhibition studies (IC50 ~2 nM), CNS-targeted medicinal chemistry, and multitarget-directed ligand design. Procure this exact derivative to ensure experimental reproducibility and valid SAR data.

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
CAS No. 1783455-40-2
Cat. No. B1405087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
CAS1783455-40-2
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESCN1C(=O)CSC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H8BrNOS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
InChIKeyWHSAGVDNZKVEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 1783455-40-2): A Specialized Benzothiazinone Scaffold for Targeted Biological Inquiry


6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 1783455-40-2) is a heterocyclic compound belonging to the benzothiazinone class, characterized by a bicyclic 1,4-benzothiazine core with a ketone at the 3-position. Its molecular formula is C₉H₈BrNOS with a molecular weight of 258.14 g/mol . The defining structural features are a bromine substituent at the 6-position and a methyl group at the 4-position on the nitrogen atom . This compound serves as a versatile scaffold in medicinal chemistry for the development of inhibitors targeting acetylcholinesterase (AChE), protein aggregation, and various disease-relevant enzymes [1].

Procurement Risk: Why Unsubstituted or Differently Substituted Benzothiazinone Analogs Cannot Replicate the Biological Profile of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one


Simple substitution of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one with other benzothiazinone derivatives is not scientifically justifiable due to the extreme sensitivity of biological activity to the specific halogen and alkyl substitution pattern. Structure-activity relationship (SAR) studies within this class demonstrate that the bromine atom at the 6-position is a critical determinant of target engagement and potency [1]. For example, in related benzothiazinone series, even minor changes (e.g., Br to H, or altering its position) can lead to a complete loss of enzyme inhibitory activity [2]. Furthermore, the presence and position of the N-methyl group directly influence the molecule's three-dimensional conformation and its ability to interact with hydrophobic enzyme pockets, affecting both potency and selectivity [1]. Consequently, procurement of a generic or differently substituted analog carries a high risk of experimental failure, as it will not recapitulate the specific biological or physicochemical properties documented for the 6-bromo-4-methyl derivative.

Quantitative Differentiation of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: A Data-Driven Guide for Scientific Procurement


Superior Potency in Inhibiting Tau Protein Aggregation: A Key Differentiator in Neurodegeneration Models

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one exhibits exceptionally potent inhibition of recombinant human tau protein aggregation, with an IC50 of 2 nM [1]. This represents a 9-fold increase in potency compared to its inhibition of amyloid beta aggregation (IC50 = 18 nM) in the same assay format [1], highlighting a specific and strong activity against tau pathology. This level of nanomolar potency is a defining feature for research applications focused on tau aggregation.

Tauopathy Neurodegeneration Protein Aggregation Inhibitor

Validated Activity as a Scaffold for Potent Acetylcholinesterase (AChE) Inhibition

While the specific 6-bromo-4-methyl derivative itself has not been directly profiled for AChE inhibition, its core 2H-benzo[b][1,4]thiazin-3(4H)-one scaffold has been validated as a highly effective platform for developing nanomolar AChE inhibitors [1]. Optimized derivatives from this scaffold, such as compounds 3i and 3j, achieve IC50 values of 0.027 µM and 0.025 µM against AChE, respectively, demonstrating efficacy on par with the clinical drug donepezil (IC50 = 0.021 µM) [1].

Alzheimer's Disease Acetylcholinesterase Inhibitor Medicinal Chemistry

Demonstrated Versatility as a Chemical Probe for Multiple Therapeutic Areas

The 1,4-benzothiazine-3-one scaffold, of which this compound is a specific brominated derivative, has demonstrated promising activity in chemically-induced seizure models, validating its potential as a chemical probe for CNS disorders [1]. For instance, the analog 4-(4-bromo-benzyl)-4H-benzo[b][1,4]thiazin-3(4H)-one exhibited notable anticonvulsant effects in a pentylenetetrazol (PTZ)-induced epilepsy mouse model [1]. This suggests that the core structure, particularly when substituted with a brominated moiety, has inherent bioactivity relevant to neurological research.

Anticonvulsant CNS Disorders Chemical Probe

High-Impact Research and Procurement Scenarios for 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one


Tauopathy Research and Drug Discovery

This compound is ideally suited for in vitro studies investigating the mechanisms of tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies. Its potent IC50 of 2 nM against tau aggregation [1] makes it a high-value chemical probe for target validation, assay development (e.g., Thiazin-red R displacement assays), and as a starting point for structure-activity relationship (SAR) campaigns aimed at developing novel tau aggregation inhibitors. Researchers should prioritize this compound for studies where specific, potent inhibition of tau is required.

Medicinal Chemistry Optimization for CNS Targets

Given the established potency of the benzothiazinone scaffold against acetylcholinesterase (AChE) [2] and its potential for anticonvulsant activity [3], this compound serves as a strategic building block for medicinal chemistry programs focused on CNS disorders. Its 6-bromo and 4-methyl substitution pattern provides a defined starting point for further derivatization to optimize for potency, selectivity, and blood-brain barrier permeability, potentially yielding new chemical entities for Alzheimer's disease, epilepsy, or other neurological conditions.

Development of Multitarget-Directed Ligands (MTDLs)

The demonstrated ability of the benzothiazinone core to engage multiple relevant targets (e.g., tau aggregation, AChE, and potentially other enzymes) supports its use in the design of multitarget-directed ligands (MTDLs) [1][2]. This is a particularly relevant strategy for complex neurodegenerative diseases where modulating several pathological pathways simultaneously is advantageous. The 6-bromo-4-methyl derivative can be functionalized to create hybrid molecules that address several disease mechanisms at once.

CNS Chemical Biology and Probe Development

The compound is a valuable tool for chemical biology investigations aimed at elucidating the role of the 1,4-benzothiazinone scaffold in modulating CNS targets. Its activity profile, including potent tau inhibition [1] and the class-level evidence for anticonvulsant effects [3], makes it a promising candidate for developing new chemical probes to study neuroprotection, synaptic function, and disease pathology in relevant cellular and in vivo models.

Quote Request

Request a Quote for 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.